molecular formula C15H14F3NO B5150601 (2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine

(2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine

Cat. No. B5150601
M. Wt: 281.27 g/mol
InChI Key: YNOJEMIEWIKWBE-UHFFFAOYSA-N
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Description

(2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine, also known as 2-MeO-DOM or 2-methoxy-4-(2,4,5-trifluorophenyl)-N-(2-methoxybenzyl)phenethylamine, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in the 1970s and has been used in scientific research since then.

Mechanism of Action

The mechanism of action of (2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine involves the activation of the 5-HT2A receptor, which leads to the release of neurotransmitters such as serotonin and dopamine. This results in the alteration of perception, mood, and cognition, as well as the induction of hallucinations and other psychedelic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine include changes in heart rate, blood pressure, body temperature, and respiration. It also affects the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in mood regulation and cognitive function. Additionally, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine in lab experiments is its high potency and selectivity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, its psychedelic effects may also pose a limitation, as they can interfere with the interpretation of experimental results. Additionally, its potential for abuse and toxicity should be taken into consideration when handling and using the compound.

Future Directions

For research on (2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine include further studies on its pharmacological properties and potential therapeutic applications. For example, it may be useful in the treatment of mood disorders, such as depression and anxiety, as well as neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, its effects on the immune system and inflammation should be explored, as they may have implications for the treatment of autoimmune disorders. Finally, the development of safer and more selective analogs of (2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine may lead to the discovery of new drugs with improved pharmacological properties.

Synthesis Methods

The synthesis of (2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine involves several steps, including the reaction of 2-methoxyphenylacetonitrile with trifluoromethylphenyl magnesium bromide, followed by the reduction of the resulting ketone with sodium borohydride. The final step involves the reductive amination of the intermediate with 2-methoxybenzylamine. The purity of the final product can be determined using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

(2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent agonist of the serotonin receptor 5-HT2A, which is responsible for the psychedelic effects of many drugs. Studies have also shown that (2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine has a high affinity for the dopamine transporter, which may contribute to its stimulant effects.

properties

IUPAC Name

2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO/c1-20-14-5-3-2-4-13(14)19-10-11-6-8-12(9-7-11)15(16,17)18/h2-9,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOJEMIEWIKWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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